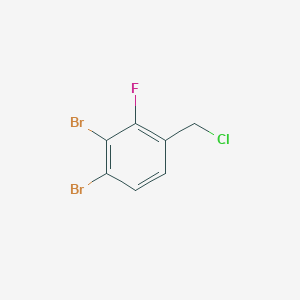

3,4-Dibromo-2-fluorobenzyl chloride

描述

Contextualization of Halogenated Benzyl (B1604629) Chlorides in Synthetic Chemistry

Halogenated benzyl chlorides belong to the broader class of benzyl halides, which are organic compounds containing a benzene (B151609) ring attached to a halomethyl group. ontosight.ai Benzyl chloride (C₆H₅CH₂Cl) itself is a reactive organochlorine compound widely used in organic synthesis. wikipedia.org The primary utility of benzyl chlorides lies in their ability to act as effective electrophiles, readily participating in nucleophilic substitution reactions. ontosight.aicommonorganicchemistry.com

This reactivity allows for the introduction of the benzyl group (-CH₂C₆H₅) into various molecules. This "benzylation" is a common strategy for protecting alcohols and amines during multi-step syntheses. commonorganicchemistry.com The benzyl group can be later removed under relatively mild conditions. Beyond their role in protection chemistry, benzyl chlorides are precursors to a wide array of other compounds. wikipedia.org For instance, they are used to synthesize:

Benzyl esters , which serve as plasticizers and flavorants. wikipedia.org

Quaternary ammonium (B1175870) salts , which function as surfactants. wikipedia.org

Benzyl ethers . wikipedia.org

Phenylacetic acid , a precursor for pharmaceuticals, which is derived from benzyl cyanide. wikipedia.org

The presence of additional halogen atoms on the aromatic ring, as in 3,4-Dibromo-2-fluorobenzyl chloride, modifies the reactivity of the benzyl chloride moiety and introduces new synthetic handles for further functionalization.

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The introduction of halogen atoms into aromatic systems is a cornerstone of modern medicinal chemistry and drug development. discoveryoutsource.comeurekaselect.com Fluorine and bromine, in particular, offer unique advantages due to their distinct electronic and physical properties. discoveryoutsource.com

Fluorine's Role: Fluorine is the most electronegative element and the most commonly used halogen in medicinal chemistry. discoveryoutsource.comtandfonline.com Its small size allows it to often mimic a hydrogen atom, yet its powerful electron-withdrawing nature can profoundly alter a molecule's properties. tandfonline.com Strategically placing fluorine can:

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes in the body. This can block metabolically labile sites and prolong a drug's therapeutic effect. nih.govnih.gov

Increase Bioavailability: Fluorine can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve absorption and membrane permeation. nih.gov

Modulate Acidity/Basicity (pKa): The inductive effect of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and ability to interact with its biological target. tandfonline.com

Improve Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions (such as dipole-dipole or hydrogen bonds) with target proteins, enhancing the potency of a drug. discoveryoutsource.comtandfonline.com

Bromine's Role: While not as frequently used as fluorine, bromine also provides distinct advantages in molecular design. discoveryoutsource.com Its larger atomic size can introduce specific steric effects that influence how a drug binds to its target, potentially improving selectivity. discoveryoutsource.com Furthermore, the bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where it is replaced by a new carbon-carbon or carbon-heteroatom bond. This makes aryl bromides highly valuable intermediates in building complex molecular scaffolds. researchgate.net

The presence of both bromine and fluorine atoms on the same aromatic ring, as seen in this compound, creates a multi-functional scaffold. The fluorine atom can be used to fine-tune the physicochemical properties for biological applications, while the two bromine atoms provide reactive sites for subsequent, potentially selective, cross-coupling reactions.

Overview of Research Trajectories for Aryl Halide Derivatives

Aryl halides, which are aromatic compounds containing a halogen atom directly attached to the ring, are fundamental building blocks in chemical synthesis. taylorandfrancis.com A major trajectory in modern chemistry is their extensive use in palladium-mediated and other transition-metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and specialty chemicals. taylorandfrancis.com

Key research trends in this area include:

Development of New Catalysts and Ligands: A significant focus is on creating more efficient and versatile catalyst systems. For example, the development of specific phosphine (B1218219) ligands has enabled challenging coupling reactions to proceed with high yields and selectivity. taylorandfrancis.com

Utilization of Aryl Chlorides: Historically, aryl iodides and bromides have been preferred for cross-coupling reactions due to their higher reactivity. However, aryl chlorides are often cheaper and more widely available. rsc.org A major research effort is dedicated to developing catalysts that can efficiently activate the stronger carbon-chlorine bond, making these reactions more cost-effective and sustainable. rsc.org

Applications in Bioconjugation: Recent research has explored the use of aryl halides in modifying complex biological molecules like DNA and nucleosides, opening new avenues for developing therapeutic and diagnostic agents. acs.orgacs.org Visible-light-mediated reactions are an emerging tool in this context, offering mild conditions compatible with sensitive biological substrates. acs.orgacs.org

The compound this compound fits directly into these research trajectories. It is an aryl halide derivative (possessing two bromine atoms on the ring) that can serve as a substrate for cross-coupling reactions to build more elaborate molecular architectures.

Data Tables

Table 1: Physical Properties of a Representative Fluorobenzyl Chloride Data for 2-Fluorobenzyl chloride, a structurally related compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF | sigmaaldrich.com |

| Molecular Weight | 144.57 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | tcichemicals.com |

| Boiling Point | 86 °C at 40 mmHg | sigmaaldrich.com |

| Density | 1.216 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.514 | sigmaaldrich.com |

Table 2: Comparison of Halogen Properties in Drug Design

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 |

| Bond Strength with Carbon (C-X) | High | Moderate | Moderate |

| Primary Role in Medicinal Chemistry | Metabolic stability, pKa modulation, binding affinity. tandfonline.comnih.gov | Often used to increase lipophilicity and as a reactive handle. nih.gov | Steric bulk, cross-coupling handle. discoveryoutsource.com |

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKGJFVGOIVUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dibromo 2 Fluorobenzyl Chloride

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3,4-Dibromo-2-fluorobenzyl chloride suggests a logical pathway for its construction. The primary disconnection breaks the carbon-chlorine bond at the benzylic position, identifying 1,2-dibromo-4-fluoro-3-methylbenzene (B14769793) as the immediate precursor. This simplifies the problem to the regioselective halogenation of a toluene (B28343) derivative.

Further disconnection of the bromine atoms from the aromatic ring of 1,2-dibromo-4-fluoro-3-methylbenzene leads back to 2-fluorotoluene (B1218778). This starting material is commercially available and provides the foundational fluorine and methyl groups in the correct relative positions. The synthetic challenge, therefore, lies in the selective introduction of two bromine atoms at the 3 and 4 positions of the 2-fluorotoluene ring, followed by the specific chlorination of the benzylic methyl group.

Precursor Design and Synthesis Strategies

The forward synthesis, guided by the retrosynthetic analysis, necessitates a carefully orchestrated sequence of halogenation reactions.

Approaches for Selective Fluorination and Bromination of Toluene Derivatives

The synthesis commences with 2-fluorotoluene. The key challenge is the regioselective introduction of two bromine atoms. The fluorine atom at the 2-position is an ortho-, para-director. However, direct bromination of 2-fluorotoluene would likely lead to a mixture of products.

A more controlled approach involves the electrophilic bromination of 2-fluorotoluene. Electrophilic aromatic halogenation is a classic organic reaction, typically employing a halogen in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgscience-revision.co.uk These catalysts polarize the halogen molecule, rendering it a more potent electrophile. science-revision.co.uklibretexts.org The reaction proceeds through the formation of an arenium ion intermediate, which then loses a proton to restore aromaticity. science-revision.co.uk

To achieve the desired 3,4-dibromo substitution pattern on the 2-fluorotoluene ring, the reaction conditions must be carefully controlled. The directing effects of both the fluorine and methyl groups must be considered. The fluorine atom directs ortho and para, while the methyl group also directs ortho and para. This can lead to a complex mixture of isomers. Shape-selective catalysts, such as certain zeolites, have been shown to favor the formation of specific isomers in the bromination of aromatic compounds. google.com For instance, HY zeolites can promote para-bromination with high selectivity. google.com

Regioselective Chlorination at the Benzylic Position

Once 1,2-dibromo-4-fluoro-3-methylbenzene is successfully synthesized, the final step is the chlorination of the benzylic methyl group. Benzylic C-H bonds are relatively weak and susceptible to radical halogenation. libretexts.org This reaction is typically initiated by heat or light and proceeds via a free-radical chain mechanism. libretexts.orgjove.com

However, radical chlorination can sometimes lack selectivity and may lead to over-chlorination. jove.com More modern and selective methods for benzylic chlorination have been developed. One such method employs a copper(I) chloride/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. nih.govdigitellinc.com This catalytic approach demonstrates higher benzylic selectivity compared to traditional radical-chain methods. nih.govdigitellinc.com Another strategy involves the use of N-chlorosuccinimide (NCS) in the presence of a photocatalyst under visible light irradiation, which offers a mild and scalable route to benzylic chlorides. organic-chemistry.org Alternatively, benzylic alcohols can be converted to benzylic chlorides using reagents like thionyl chloride (SOCl₂) or under neutral conditions with 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgorganic-chemistry.org This would, however, necessitate an additional step to first oxidize the methyl group of the precursor to a benzylic alcohol.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters for each step.

Catalytic Systems in Halogenation and Chlorination Reactions

The choice of catalyst is paramount in directing the regioselectivity of the bromination and the efficiency of the benzylic chlorination.

For the electrophilic bromination of the 2-fluorotoluene precursor, traditional Lewis acids like FeBr₃ and AlCl₃ are effective but may require optimization of stoichiometry and reaction time to maximize the yield of the desired 3,4-dibromo isomer. wikipedia.orgscience-revision.co.uk The development of carborane-based Lewis base catalysts for aromatic halogenation using N-halosuccinimides presents a milder alternative to classical methods, potentially offering improved selectivity and functional group tolerance. chemrxiv.org

In the final benzylic chlorination step, copper-based catalytic systems have shown significant promise for achieving high site-selectivity. nih.govdigitellinc.com The use of ancillary ligands, such as bis(oxazoline), can accelerate the C-H activation step. acs.orgnih.gov Photocatalytic methods using catalysts like acridinium (B8443388) salts also provide a highly efficient and selective means for benzylic C-H chlorination under mild conditions. organic-chemistry.org

| Reaction Step | Catalyst System | Key Advantages |

| Aromatic Bromination | FeBr₃ / AlCl₃ | Well-established, effective for activating bromine. wikipedia.orgscience-revision.co.uk |

| Aromatic Bromination | Zeolites (e.g., HY) | Shape-selective, can favor specific isomers. google.com |

| Aromatic Bromination | Carborane-based Lewis bases | Mild conditions, high functional group tolerance. chemrxiv.org |

| Benzylic Chlorination | Cu(I)Cl / bis(oxazoline) / NFSI | High benzylic selectivity. nih.govdigitellinc.com |

| Benzylic Chlorination | Acridinium photocatalyst / NCS | Mild conditions, scalable. organic-chemistry.org |

Solvent Effects and Temperature Control in Aromatic Functionalization

Solvent choice and temperature play a critical role in controlling reaction rates and selectivity.

In electrophilic aromatic bromination, the polarity of the solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction, but may also lead to undesired side products. wikipedia.org For some aromatic functionalizations, solvent-free conditions have been shown to be highly efficient, leading to clean product formation at ambient temperatures. acs.org

Temperature control is crucial in both the bromination and chlorination steps. In radical-initiated benzylic halogenation, heat is often required to initiate the reaction. jove.com However, excessively high temperatures can lead to decreased selectivity and the formation of byproducts. For catalytic reactions, the optimal temperature will depend on the specific catalyst system being employed. For instance, some copper-catalyzed benzylic chlorinations proceed efficiently at ambient or slightly elevated temperatures, while others may require heating. nih.gov The effect of temperature and solvent on the emission spectra of aromatic amines has been studied, indicating the importance of these parameters in influencing the electronic properties of aromatic systems. rsc.org The influence of solvent on the synthesis of other heterocyclic compounds has also been noted, with polar solvents often favoring the stabilization of ionic intermediates. researchgate.net

| Parameter | Effect on Aromatic Functionalization |

| Solvent Polarity | Can influence reaction rates and the stability of intermediates. wikipedia.orgresearchgate.net |

| Solvent-Free Conditions | Can lead to clean reactions and high yields in some cases. acs.org |

| Temperature | Affects reaction rates and selectivity; crucial for initiating radical reactions and for optimizing catalytic cycles. jove.comnih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds, a cornerstone of the pharmaceutical and agrochemical industries, has traditionally relied on methods that are often at odds with environmental stewardship. rsc.org Classical electrophilic halogenation, for instance, frequently employs hazardous reagents and chlorinated solvents under demanding conditions. rsc.orgtaylorfrancis.com In response, the field of green chemistry has spurred the development of more benign and sustainable alternatives. These modern approaches prioritize the reduction of hazardous substances, the use of renewable feedstocks, and the design of processes that are both energy-efficient and economically viable.

A significant thrust in this area is the move away from traditional halogenating agents, which can be hazardous, towards safer, more sustainable options. rsc.org This includes the development of catalytic systems that can utilize halide salts, which are easier to handle, in oxidative halogenation processes. rsc.org The use of clean oxidants like hydrogen peroxide or oxygen in these reactions is particularly noteworthy, as the primary byproduct is water, representing a significant step towards a truly green halogenation process. rsc.orgresearchgate.net

Furthermore, electrochemistry is emerging as a powerful tool for the green halogenation of aromatic compounds. researchgate.net Electrocatalytic methods can use simple and abundant sources like sodium chloride as both the chlorine source and the electrolyte. researchgate.net This technique offers enhanced selectivity and control over the reaction, while also improving safety compared to conventional methods. researchgate.net The ability to use sources like seawater for chlorination reactions further underscores the potential for developing highly sustainable chemical processes. researchgate.net

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy, a central tenet of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing compounds like this compound, maximizing atom economy is crucial for minimizing waste. Traditional routes for aromatic halogenation can suffer from poor atom economy due to the formation of stoichiometric byproducts. For example, the use of N-halosuccinimides in bromination reactions generates succinimide (B58015) as a waste product.

Modern synthetic strategies aim to improve atom economy through the use of catalytic processes. For instance, metal-catalyzed cross-coupling reactions, while challenging for fluorination, are highly atom-economic. rsc.org Oxidative halogenation using a catalytic amount of a reusable catalyst, such as graphene oxide, with potassium halides as the halogen source and a green oxidant like oxone, presents a highly efficient and environmentally benign protocol. rsc.org This method not only yields the desired products in high amounts but also allows for the recycling of the catalyst, further reducing waste. rsc.org

The table below illustrates a comparative analysis of atom economy for different hypothetical halogenation steps that could be involved in the synthesis of a di-brominated aromatic compound.

| Halogenation Method | Halogen Source | Oxidant/Catalyst | Byproducts | Atom Economy |

| Traditional Bromination | Br₂ | Lewis Acid (e.g., FeBr₃) | HBr, FeBr₃ (stoichiometric waste) | Low |

| N-Bromosuccinimide (NBS) | NBS | Radical Initiator | Succinimide | Moderate |

| Oxidative Bromination | KBr | Oxone/Graphene Oxide | KHSO₄, H₂O | High |

| Electrochemical Bromination | NaBr | Electric Current | H₂ | Very High |

This table is illustrative and compares generalized halogenation methods.

Waste reduction is also achieved by improving the regioselectivity of the reaction. Poor selectivity leads to the formation of undesired isomers, which must be separated, resulting in a more complex purification process and increased solvent and energy consumption. The development of indole-based organocatalysts for bromination reactions in non-polar, green solvents has shown excellent regioselectivity under mild conditions, avoiding the formation of side products. rsc.org

Development of Sustainable Reagents and Solvents

The choice of reagents and solvents is a critical factor in the environmental footprint of a synthetic process. The development of sustainable alternatives to hazardous chemicals is a key focus of green chemistry research. chemistryworld.com

For halogenation reactions, traditional reagents like elemental fluorine or chlorine are highly reactive and hazardous. rsc.org Safer alternatives, such as N-F reagents like Selectfluor for fluorination, have been developed, though they are expensive and produce stoichiometric byproducts. rsc.org A more sustainable approach is the use of halide salts in conjunction with a clean oxidant, which avoids the handling of hazardous elemental halogens. rsc.orgrsc.org The use of urea-hydrogen peroxide as an inexpensive and non-toxic reagent in metal-free synthetic approaches is another promising development. acs.org

The solvents used in chemical reactions are a major contributor to chemical waste. Many traditional halogenation reactions are carried out in non-green chlorinated solvents. rsc.org Research into greener solvents has identified several alternatives. For example, some reactions can be performed in water, which is the most environmentally benign solvent. The use of acetic acid as a solvent for the green generation of brominating and iodinating agents from hydrogen peroxide has also been reported. researchgate.net Another innovative and bio-available solvent that has been explored for reactions such as amide synthesis from acid chlorides is Cyrene. rsc.org The use of non-polar green solvents like heptane (B126788) in organocatalytic brominations further highlights the move towards more sustainable reaction media. rsc.org

The table below provides a comparison of traditional and sustainable reagents and solvents for halogenation reactions.

| Category | Traditional Option | Sustainable Alternative | Key Advantages of Alternative |

| Halogen Source | Elemental Halogens (Br₂, Cl₂) | Halide Salts (KBr, NaCl) | Safer to handle, less toxic. rsc.orgrsc.org |

| Oxidant | Stoichiometric metal oxidants | Hydrogen Peroxide (H₂O₂), Oxone | Water as a benign byproduct, readily available. rsc.orgresearchgate.net |

| Catalyst | Homogeneous Lewis Acids | Reusable solid catalysts (e.g., Graphene Oxide) | Easy separation and recycling, reduced metal leaching. rsc.org |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Acetic Acid, Heptane, Cyrene | Lower toxicity, reduced environmental impact, potentially biodegradable. rsc.orgresearchgate.netrsc.org |

By embracing these green chemistry principles, the synthesis of complex molecules like this compound can be redesigned to be more efficient, safer, and environmentally sustainable, aligning the goals of chemical manufacturing with the principles of planetary health.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 2 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reactive site of 3,4-Dibromo-2-fluorobenzyl chloride is the benzylic carbon, which is susceptible to nucleophilic attack. The departure of the chloride leaving group would be facilitated by the formation of a resonance-stabilized benzylic carbocation.

Kinetic and Stereochemical Aspects of SN1 and SN2 Pathways

It is anticipated that this compound, as a primary benzyl (B1604629) halide, would likely undergo nucleophilic substitution via an S(_N)2 mechanism. This pathway involves a concerted, bimolecular reaction where the nucleophile attacks the benzylic carbon at the same time the chloride ion departs. Such a mechanism would lead to an inversion of stereochemistry if a chiral center were present.

However, the potential for an S(_N)1 pathway cannot be entirely dismissed, especially with weakly basic, good nucleophiles in polar protic solvents. An S(_N)1 reaction would proceed through a planar benzylic carbocation intermediate. The substituents on the aromatic ring, specifically the electron-withdrawing halogens, would play a role in the stability of this carbocation. Generally, electron-withdrawing groups destabilize carbocations, which would disfavor the S(_N)1 pathway. Without experimental kinetic data, the predominant pathway under various conditions remains speculative.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

The benzylic chloride is expected to react with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or hydroxides (OH⁻) would yield the corresponding benzyl ethers or benzyl alcohol.

Nitrogen Nucleophiles: Amines would react to form substituted benzylamines. The degree of substitution on the nitrogen would influence the reaction rate and the potential for over-alkylation.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and would readily displace the chloride to form thioethers.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, could be used to form new carbon-carbon bonds, extending the carbon framework.

A representative, yet hypothetical, data table for such reactions is presented below.

| Nucleophile | Reagent Example | Expected Product |

| Oxygen | Sodium methoxide | 3,4-Dibromo-2-fluoro-1-(methoxymethyl)benzene |

| Nitrogen | Ammonia | (3,4-Dibromo-2-fluorophenyl)methanamine |

| Sulfur | Sodium thiophenoxide | Benzyl(3,4-dibromo-2-fluorophenyl)sulfane |

| Carbon | Sodium cyanide | (3,4-Dibromo-2-fluorophenyl)acetonitrile |

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen substituents.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The fluorine, bromine, and the chloromethyl group all exert a deactivating, inductive effect (-I) on the benzene (B151609) ring. While halogens are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect), the strong deactivation makes electrophilic substitution challenging. The directing effects of the three halogens would also be in competition, likely leading to a mixture of products if a reaction were to occur.

Directed ortho-Metalation and Related Strategies in Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatic rings. In this process, a directing group coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. Halogens can act as directing groups. For this compound, the fluorine atom is a more effective directing group for lithiation than bromine. Therefore, it is plausible that under suitable conditions (e.g., with a strong, non-nucleophilic base like lithium diisopropylamide), deprotonation could occur at the C-3 position, ortho to the fluorine. However, the presence of the reactive benzyl chloride moiety could complicate this transformation, as the organolithium reagent could also act as a nucleophile.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The two bromine atoms on the aromatic ring provide handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. These reactions are invaluable for the formation of carbon-carbon or carbon-heteroatom bonds. The relative reactivity of the C-Br bonds at the 3- and 4-positions would depend on the specific catalytic system and reaction conditions, though typically the C-Br bond at the less sterically hindered position might react preferentially.

A hypothetical table of cross-coupling reactions is provided below.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, base | 3-Bromo-2-fluoro-4-phenylbenzyl chloride or 4-Bromo-2-fluoro-3-phenylbenzyl chloride |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | 3-Bromo-2-fluoro-4-(phenylethynyl)benzyl chloride or 4-Bromo-2-fluoro-3-(phenylethynyl)benzyl chloride |

| Heck | Styrene | Pd(OAc)₂, PPh₃, base | 3-Bromo-2-fluoro-4-styrylbenzyl chloride or 4-Bromo-2-fluoro-3-styrylbenzyl chloride |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com Given the structure of this compound, several named reactions are of particular relevance.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. nih.gov In the case of this compound, the benzylic chloride is expected to be more reactive than the aryl bromides towards palladium catalysts under typical Suzuki-Miyaura conditions. This would allow for the selective formation of a new carbon-carbon bond at the benzylic position. Microwave-assisted Suzuki-Miyaura coupling of benzyl halides with arylboronic acids has been shown to be an efficient method for the synthesis of diarylmethane derivatives. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organic halide. nih.gov Similar to the Suzuki-Miyaura reaction, the benzylic chloride of this compound would be the primary site of reaction, leading to the formation of substituted allylbenzenes. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. organic-chemistry.orgorganic-chemistry.org The benzylic chloride can readily participate in Sonogashira coupling to produce internal alkynes. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. This method is known for its high chemo- and regioselectivity in the synthesis of unsymmetrical biaryls and diarylmethanes. researchgate.net

The relative reactivity of the C-Cl versus C-Br bonds is a key consideration. Generally, the C-Cl bond at the benzylic position is more labile and susceptible to oxidative addition to the palladium center than the more stable C-Br bonds on the aromatic ring. This inherent reactivity difference allows for selective functionalization. However, reaction conditions can be tuned to favor the reaction at the aryl bromide sites if desired.

Interactive Data Table: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Predicted Major Product | Key Features |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3,4-dibromo-1-fluorobenzene | Selective C(sp³)-C(sp²) bond formation. |

| Heck | Alkene | 3-(3,4-Dibromo-2-fluorophenyl)prop-1-ene | Forms substituted allylbenzenes. nih.gov |

| Sonogashira | Terminal alkyne | 3,4-Dibromo-1-fluoro-2-(prop-2-yn-1-yl)benzene | Synthesis of internal alkynes. organic-chemistry.org |

| Negishi | Organozinc reagent | 2-Alkyl/Aryl-3,4-dibromo-1-fluorobenzene | High chemo- and regioselectivity. researchgate.net |

Copper- and Nickel-Catalyzed Coupling Reactions

While palladium catalysts are prevalent, copper and nickel catalysts offer alternative and sometimes advantageous reactivity profiles.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly effective for forming carbon-nitrogen and carbon-oxygen bonds. rsc.orgnih.govnih.govresearchgate.net For instance, coupling with amines or amides could proceed at the benzylic chloride position. rsc.org Recent advances have enabled the copper-catalyzed amination of aryl chlorides under mild conditions. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are often used for cross-electrophile coupling reactions. nii.ac.jpnih.gov For this compound, a nickel catalyst could facilitate coupling with other organic halides. researchgate.netacs.org Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to proceed at room temperature, offering a milder alternative to some palladium-catalyzed processes. nih.gov Nickel catalysis can also be employed for the reductive coupling of benzyl halides with aryl halides. researchgate.net

Mechanistic Insights into Catalytic Cycles

The fundamental steps of these catalytic cycles involve oxidative addition, transmetalation (in the case of Suzuki-Miyaura and Negishi couplings), and reductive elimination.

Oxidative Addition: This is often the rate-determining step. The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond. For this compound, oxidative addition is predicted to occur preferentially at the more reactive benzylic C-Cl bond. acs.orgnih.govacs.org The electronic nature of the substituents on the aryl ring can influence the rate of this step. acs.org

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the catalyst is regenerated. For instance, in a Suzuki-Miyaura coupling, after transmetalation from the organoboron species, the two organic fragments on the palladium center will reductively eliminate to yield the final product.

Radical Reactions and Photochemical Transformations

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgkhanacademy.org

Radical Bromination: While the compound already contains bromine atoms, further radical bromination at the benzylic position is unlikely as it is already functionalized with a chlorine atom. However, understanding the principles of benzylic bromination is key to understanding the compound's reactivity. masterorganicchemistry.com Radical halogenation at the benzylic position typically proceeds via a radical chain mechanism initiated by heat or UV light. ucalgary.ca

Photochemical Transformations: Photolysis of benzyl chloride can lead to the homolytic cleavage of the C-Cl bond, forming a benzyl radical and a chlorine atom. researchgate.net This benzyl radical can then participate in various subsequent reactions. Photochemical methods can also be employed for benzylic C-H fluorination, although in this case, the benzylic position is already halogenated. beilstein-journals.orgorganic-chemistry.orgchemrxiv.org Zirconocene (B1252598) and photoredox catalysis can enable the reductive homocoupling of benzyl chlorides. acs.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in molecules like this compound are less common under typical synthetic conditions but can occur under specific circumstances, often involving carbocation intermediates. wiley-vch.demasterorganicchemistry.comthermofisher.com

Carbocation Rearrangements: If a reaction proceeds through a benzylic carbocation (for example, under certain solvolysis conditions), rearrangements are possible, though the stability of the initial benzylic carbocation makes extensive rearrangement less likely. nih.govnih.gov The presence of multiple halogen substituents on the ring will influence the stability and potential rearrangement pathways of any carbocationic intermediates.

Isomerization: Under photolytic conditions, benzyl chloride has been shown to form structural isomers. researchgate.net It is conceivable that this compound could undergo similar photochemical isomerization. Dehydrohalogenation reactions of dihalides can also lead to isomerization of the resulting alkynes at high temperatures. youtube.com

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 2 Fluorobenzyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3,4-Dibromo-2-fluorobenzyl chloride, offering a granular view of the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum provides critical information about the electronic environment of the protons and their spatial relationships. The spectrum of this compound is expected to exhibit distinct signals for the aromatic and benzylic protons.

The benzylic protons (CH₂Cl) are anticipated to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the aromatic ring. Its chemical shift would likely fall in the range of 4.5-4.8 ppm.

The aromatic region will display more complex patterns due to spin-spin coupling between the two aromatic protons and coupling with the fluorine atom. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) are chemically non-equivalent and will appear as doublets of doublets, or more complex multiplets, due to vicinal (³JHH) and long-range (⁴JHF or ⁵JHF) couplings. The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromine and fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| CH₂ | 4.5 - 4.8 | s | - |

| Ar-H | 7.0 - 8.0 | m | JHH, JHF |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal. oregonstate.edu The chemical shifts are highly dependent on the nature of the substituents attached to the aromatic ring and the benzylic carbon. compoundchem.com

The benzylic carbon (CH₂Cl) is expected to resonate in the range of 40-50 ppm. The aromatic carbons will appear in the typical downfield region for aromatic compounds (110-160 ppm). The carbon atom attached to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The carbons bonded to bromine (C-3 and C-4) will also have their chemical shifts significantly influenced.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂Cl | 40 - 50 |

| Aromatic C | 110 - 140 |

| Aromatic C-F | 150 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-Br | 110 - 125 |

Note: 'd' denotes a doublet. The chemical shifts and coupling constants are approximate and can vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. alfa-chemistry.com Given that fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically clean and informative. alfa-chemistry.comhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. alfa-chemistry.comhuji.ac.il

The chemical shift of the fluorine atom is influenced by the electronic effects of the surrounding substituents. ucsb.edu The presence of two bromine atoms and a benzyl (B1604629) chloride group will dictate the precise chemical shift. The signal will likely be a multiplet due to coupling with the vicinal and meta aromatic protons. The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to CFCl₃. ucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-F | -100 to -140 | m |

Note: 'm' denotes a multiplet. The chemical shift is referenced to an external standard, typically CFCl₃.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comepfl.ch For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected, confirming their vicinal relationship. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded carbon and proton atoms. epfl.chlibretexts.org Cross-peaks would be observed between the benzylic protons and the benzylic carbon, as well as between each aromatic proton and its directly attached carbon atom. libretexts.orgustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). libretexts.orgustc.edu.cn This is particularly useful for identifying quaternary carbons and for assembling the molecular framework. epfl.chlibretexts.org For instance, the benzylic protons would show correlations to the aromatic carbon C-1, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the ring. youtube.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with high precision. oregonstate.edu This allows for the unambiguous determination of the elemental formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum. The precise mass measurement from HRMS would confirm the elemental composition as C₇H₄Br₂ClF. oregonstate.edu

Analysis of Fragmentation Patterns and Isotopic Signatures of Halogens

Mass spectrometry is a powerful analytical technique for elucidating the structure of "this compound" by analyzing its fragmentation patterns and the characteristic isotopic signatures of the halogen atoms present. The presence of two bromine atoms and one chlorine atom gives rise to a distinctive isotopic pattern in the mass spectrum, which is a key feature for its identification.

Natural bromine consists of a nearly 50:50 mixture of two isotopes, 79Br and 81Br. libretexts.org This results in a characteristic M+ and M+2 pattern of approximately equal intensity for fragments containing one bromine atom. For molecules containing two bromine atoms, like the parent molecule in this case, a symmetrical triplet of peaks at M, M+2, and M+4 is observed. nih.gov The relative intensities of these peaks are approximately 1:2:1.

Chlorine also has two common isotopes, 35Cl and 37Cl, with natural abundances of about 75.77% and 24.23%, respectively. libretexts.orgucalgary.ca This leads to an M+2 peak that is about one-third the intensity of the M+ peak for fragments containing one chlorine atom. libretexts.org

The combination of two bromine atoms and one chlorine atom in "this compound" results in a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing all three halogens. This unique signature is instrumental in confirming the elemental composition of the molecule.

Common fragmentation pathways for benzyl halides include the cleavage of the halogen atom and alpha-cleavage. youtube.com The loss of a chlorine or bromine atom is a facile process in mass spectrometry. libretexts.orgmiamioh.edu For "this compound", the following fragmentation patterns can be anticipated:

Loss of Cl: The initial molecule can lose the chlorine atom from the benzyl group, resulting in a dibromo-fluorobenzyl cation. This fragment will exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.

Loss of Br: Loss of a bromine atom from the aromatic ring would lead to a bromo-chloro-fluorobenzyl cation. This fragment's isotopic signature would be a combination of the patterns for one bromine and one chlorine atom.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the chloromethyl group is another common fragmentation pathway for benzyl compounds. youtube.com This would result in the formation of a dibromo-fluorophenyl radical and a chloromethyl cation, or a dibromo-fluorobenzyl cation and a chlorine radical.

Formation of Tropylium (B1234903) Ion: Benzyl compounds often rearrange to form the stable tropylium ion (C_7H_7^+). In this case, subsequent fragmentation would involve the loss of bromine and fluorine atoms from this rearranged structure.

The analysis of these fragmentation patterns, in conjunction with the distinct isotopic signatures of bromine and chlorine, allows for the confident identification and structural confirmation of "this compound". nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in "this compound". The IR spectrum provides information about the vibrations of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

Aromatic C-H Stretch: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm-1. vscht.czlibretexts.org

Alkyl C-H Stretch: The C-H stretching of the methylene (B1212753) (-CH2-) group in the benzyl chloride moiety will appear in the range of 2960-2850 cm-1. libretexts.org

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring give rise to several bands in the 1615-1400 cm-1 region. vscht.czpressbooks.pub Aromatic compounds typically exhibit two or three bands in this area, with one around 1600 cm-1 and another around 1500-1430 cm-1. pressbooks.pub

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in the benzyl chloride group is expected in the range of 850-550 cm-1. orgchemboulder.com

C-Br Stretch: The carbon-bromine stretching vibrations for the bromine atoms attached to the aromatic ring are found at lower wavenumbers, typically in the 690-515 cm-1 region. orgchemboulder.com

C-F Stretch: The carbon-fluorine stretching vibration is typically strong and appears in the range of 1400-1000 cm-1. The exact position can be influenced by the other substituents on the aromatic ring.

-CH2- Wag: The wagging vibration of the methylene group adjacent to the chlorine atom can be observed between 1300-1150 cm-1. orgchemboulder.com

Aromatic C-H Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern on the aromatic ring. vscht.cz

The following table summarizes the expected characteristic IR absorption bands for "this compound".

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (-CH₂Cl) | Stretch | 2960-2850 |

| Aromatic C=C | Stretch | 1615-1400 |

| C-F | Stretch | 1400-1000 |

| -CH₂- Wag | Wagging | 1300-1150 |

| C-Cl | Stretch | 850-550 |

| C-Br | Stretch | 690-515 |

| Aromatic C-H | Out-of-Plane Bend | 900-675 |

Data compiled from various sources. vscht.czlibretexts.orgpressbooks.puborgchemboulder.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR for the structural elucidation of "this compound". While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light.

Key Raman shifts for "this compound" would include:

Aromatic Ring Vibrations: The aromatic ring gives rise to strong Raman signals. The ring stretching modes, often seen as sharp bands, are particularly prominent. The C=C stretching vibrations in aromatic rings typically appear around 1600 cm-1. stellarnet.usrenishaw.com

Carbon-Halogen Bonds: The vibrations of the carbon-halogen bonds are also observable in the Raman spectrum. The C-Br stretching vibration is expected to have a characteristic Raman shift. aps.org Similarly, the C-Cl and C-F bonds will have their own characteristic shifts. Generally, heavier atoms and weaker bonds result in lower Raman shifts. renishaw.com

Symmetry and Polarization: For oriented samples, polarized Raman spectroscopy can provide information about the symmetry of the vibrational modes and the orientation of the molecule.

The following table presents the expected Raman shifts for the key functional groups in "this compound".

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | ~3050 |

| Alkyl C-H (-CH₂Cl) | Stretch | ~2900 |

| Aromatic C=C | Stretch | ~1600 |

| C-C | Stretch | ~600-1300 |

| C-Br | Stretch | ~500-600 |

| C-Cl | Stretch | ~600-750 |

| C-F | Stretch | ~1000-1300 |

Data compiled from various sources. stellarnet.usrenishaw.comaps.org

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions, including Halogen Bonding

X-ray crystallography provides definitive information about the three-dimensional structure of "this compound" in the solid state, including how the molecules pack together and the nature of the intermolecular interactions.

Crystal Packing: The arrangement of molecules in the crystal lattice is determined by a balance of various non-covalent interactions. In halogenated aromatic compounds, these interactions can be quite complex.

Intermolecular Interactions:

Halogen Bonding: A key intermolecular interaction in the crystal structure of this compound is likely to be halogen bonding. nih.gov This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In "this compound", bromine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as another halogen atom or the π-system of the aromatic ring. rsc.orgnih.gov The strength of these interactions generally increases in the order F < Cl < Br < I. rsc.org

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these π-π interactions.

C-H···X Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and halogen atoms (C-H···Br, C-H···Cl, C-H···F) or the aromatic π-system (C-H···π) are also expected to play a role in the crystal packing. mdpi.com

The interplay of these various intermolecular forces, particularly the directional nature of halogen bonding, will dictate the specific packing motif adopted by "this compound" in its crystalline form. polimi.itresearchgate.netrsc.orgnih.gov

Conformational Analysis in the Crystalline State

X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. For "this compound", the key conformational feature is the orientation of the chloromethyl group relative to the plane of the aromatic ring.

The conformation is defined by the torsion angle between the C-C-C-Cl backbone. Studies on similar benzyl halides have shown that the conformation can be influenced by steric and electronic factors. cdnsciencepub.com For instance, in benzyl chloride itself, theoretical calculations and experimental data suggest a conformation where the C-Cl bond is not in the plane of the benzene (B151609) ring. cdnsciencepub.com

The presence of the ortho-fluorine atom in "this compound" is expected to have a significant impact on the preferred conformation. nih.govconsensus.app The fluorine atom can engage in intramolecular interactions, such as C-H···F interactions, which can stabilize certain conformations. nih.gov Additionally, steric repulsion between the fluorine atom and the chloromethyl group will play a role in determining the lowest energy conformation. epa.gov

Studies on related 2-halobenzoyl chlorides have shown that they exist as two stable non-planar conformers, anti and gauche, with the anti conformer being lower in energy. sintef.noresearchgate.net It is likely that "this compound" also adopts a non-planar conformation in the crystalline state to minimize steric hindrance and optimize intermolecular interactions. The precise dihedral angles and bond lengths determined from X-ray diffraction data would provide a definitive picture of its solid-state conformation.

Computational and Theoretical Studies of 3,4 Dibromo 2 Fluorobenzyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. A popular and widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. nih.gov

For 3,4-Dibromo-2-fluorobenzyl chloride, a DFT/B3LYP calculation would typically be used to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure in the ground state. The output provides precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzyl (B1604629) Chloride using DFT (Note: This table is a representative example of data obtained from DFT calculations and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.80 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C-C-Cl | 110.5° |

| Dihedral Angle | C-C-C-Br | 179.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, especially where electron correlation effects are significant. nih.gov

The choice of a basis set is critical for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for atoms with many electrons or for describing subtle electronic effects. For a molecule containing heavy bromine atoms like this compound, a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ would be appropriate. researchgate.net The "++" indicates the inclusion of diffuse functions to describe weakly bound electrons, while "(d,p)" denotes the addition of polarization functions to allow for non-spherical electron density distributions, which is essential for accurately modeling bonding.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry and electron density are obtained, further analysis can reveal key aspects of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.govnih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions indicate positive potential, associated with electron deficiency and a tendency for nucleophilic attack. For this compound, the MEP would likely show negative potential around the electronegative fluorine and bromine atoms and a region of high positive potential around the benzylic carbon and its attached hydrogen atoms, indicating these as potential sites for reaction.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals where the molecule is most likely to interact with other chemical species.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a molecule reacts is a central goal of chemistry. Computational methods can map out the entire energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them. For this compound, a primary reaction of interest would be nucleophilic substitution at the benzylic carbon.

By modeling the approach of a nucleophile to the benzyl chloride, chemists can locate the transition state structure , which represents the energy maximum along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. acs.org These calculations can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway. chemtube3d.comspcmc.ac.in The electron-withdrawing nature of the fluorine and bromine substituents would be expected to influence the stability of any potential carbocation intermediate and the charge distribution in the transition state, thereby affecting the reaction's kinetics and mechanism. nih.gov

Conformational Analysis and Potential Energy Surfaces

A conformational analysis can be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step. researchgate.net The results are plotted on a Potential Energy Surface (PES) , which shows how the energy changes as a function of the rotation. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the rotational energy barriers. This analysis reveals the most likely shape of the molecule and the energy required to interconvert between different conformations, providing insight into its dynamic behavior.

Noncovalent Interactions, including Halogen Bonding, in Molecular Systems

In the computational and theoretical analysis of molecular systems, noncovalent interactions (NCIs) are of paramount importance as they dictate molecular recognition, aggregation, and the supramolecular architecture of materials. For a molecule such as this compound, the constellation of halogen substituents provides a rich landscape for various noncovalent interactions, with halogen bonding being a particularly prominent feature.

The electronic environment of the halogen bond donor molecule significantly influences the strength of the interaction. The presence of electron-withdrawing groups on the same molecule tends to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. In the case of this compound, the fluorine atom and the additional bromine atom act as electron-withdrawing groups, which would be expected to enhance the halogen bonding capability of the bromine atoms. Theoretical studies on fluorinated halobenzenes have shown that the introduction of fluorine atoms increases the size of the σ-hole on the halogen, leading to stronger halogen bonds. acs.org

Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations like coupled-cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), are crucial for characterizing these interactions. acs.orgresearchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is another powerful tool used to decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.netnih.gov Such analyses have revealed that halogen bonds are typically driven by a combination of electrostatics and dispersion. acs.orgresearchgate.net For instance, as the halogen atom involved in the bond becomes larger (from Cl to Br to I), the interaction generally becomes stronger and more electrostatic in nature. researchgate.net

While no specific computational studies on this compound are available, data from analogous molecular systems can provide insight into the expected energies of these interactions. The following tables present computational data for halogen bonding in representative model systems, illustrating the typical strengths and characteristics of these noncovalent interactions.

Table 1: Interaction Energies for Halogen-Bonded Complexes with Formaldehyde (B43269)

This table shows the binding energies for complexes between various halomethanes and formaldehyde (OCH₂), calculated at the CCSD(T)/aug-cc-pVTZ level of theory. It demonstrates how the identity of the halogen atom and the presence of electron-withdrawing fluorine atoms on the donor molecule affect the strength of the halogen bond.

| Halogen Bond Donor | Halogen Bond Acceptor | Binding Energy (kcal/mol) |

| H₃CCl | OCH₂ | -1.05 |

| F₃CI | OCH₂ | -3.72 |

| Data sourced from a study on halomethane-formaldehyde complexes. researchgate.net |

Table 2: Complex Formation Energies for Halobenzenes with a Peptide-like Moiety

This table illustrates the calculated interaction energies between different halobenzenes and N-methylacetamide, which serves as a simple model for a peptide bond oxygen, a common halogen bond acceptor in biological systems. These values highlight the increasing strength of the halogen bond as one moves down the halogen group.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) |

| Chlorobenzene | N-methylacetamide | 5.4–7.5 |

| Bromobenzene | N-methylacetamide | 9.0–12.1 |

| Iodobenzene | N-methylacetamide | 14.2–17.6 |

| Data represents estimates from quantum mechanical calculations. acs.org |

Applications of 3,4 Dibromo 2 Fluorobenzyl Chloride in Advanced Materials and Specialty Chemicals Synthesis

Building Block for Fluoro- and Bromo-Substituted Aromatic Scaffolds

3,4-Dibromo-2-fluorobenzyl chloride serves as a fundamental building block for creating a diverse range of fluoro- and bromo-substituted aromatic scaffolds. The presence of multiple halogen substituents enhances the reactivity of the molecule, enabling it to participate in numerous chemical transformations. The benzyl (B1604629) chloride moiety is particularly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Chemically-diverse building blocks like this are crucial in hit-to-lead and lead-optimization projects in drug discovery to explore the structure-activity relationship (SAR) and to fine-tune the physicochemical properties of molecules, such as solubility or metabolic stability. lifechemicals.com The bromine atoms on the aromatic ring are particularly suited for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and constructing complex molecular frameworks. lifechemicals.com This reactivity allows chemists to strategically build larger, more intricate aromatic and heterocyclic systems.

Precursor for Complex Organic Molecules and Heterocyclic Systems

The distinct reactivity of the different halogen sites on this compound makes it an ideal precursor for the synthesis of complex organic molecules and heterocyclic systems. The reactive chloromethyl group typically serves as the initial point of reaction, followed by subsequent modifications at the brominated positions of the aromatic ring.

Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. This compound is a valuable reagent in the development of synthetic pathways to novel fluorinated molecules. For example, p-fluorobenzyl chloride, a related compound, serves as a key precursor in the synthesis of various drugs with anti-inflammatory, analgesic, and antipyretic activities. google.com The fluorine atom's ability to be incorporated as a radioisotope (¹⁸F) also makes such precursors valuable in the development of agents for Positron Emission Tomography (PET) imaging, which helps in tracking the biodistribution of drugs in vivo. The presence of bromo- and chloro-moieties on the same molecule offers multiple reaction handles for chemists to design and execute novel and efficient synthetic routes to complex fluorinated targets.

Role in Material Science Applications as a Synthetic Intermediate

In the field of material science, halogenated benzyl derivatives are employed as synthetic intermediates for creating new materials with unique properties. The structural versatility of compounds like this compound makes them valuable for developing advanced materials, including specialized polymers and liquid crystals. The incorporation of heavy atoms like bromine can influence properties such as refractive index and flame retardancy, while the fluorine atom can enhance thermal stability and chemical resistance. These intermediates can be incorporated into polymer backbones or used as side-chain functional groups to fine-tune the macroscopic properties of the resulting materials for specific high-performance applications.

Fine Chemical and Specialty Chemical Synthesis

This compound and its analogues are important intermediates in the fine and specialty chemical sectors. google.com These compounds are typically produced for use in research and development and as starting materials for the synthesis of high-value products like pharmaceuticals and agrochemicals. google.com The high reactivity of the benzoyl chloride functional group in related molecules allows for straightforward reactions with nucleophiles like amines and alcohols to produce amides and esters, respectively. smolecule.com This reactivity is a hallmark of this class of chemicals, making them essential tools for synthetic chemists in various industries.

Interactive Data Tables

Table 1: Properties of a Related Compound: 4-Bromo-2-fluorobenzyl chloride

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClF | fishersci.ie |

| Molecular Weight | 223.47 g/mol | fishersci.ie |

| Physical Form | Liquid | fishersci.com |

| Percent Purity | 98% | fishersci.com |

| Refractive Index | 1.5610 to 1.5630 (20°C, 589nm) | fishersci.ie |

| CAS Number | 85510-82-3 | fishersci.com |

Environmental Considerations of Halogenated Benzyl Chlorides: Academic Perspectives

Theoretical Frameworks for Predicting Environmental Fate

Understanding the environmental behavior of halogenated benzyl (B1604629) chlorides is crucial for assessing their potential risks. Theoretical frameworks and models allow researchers to predict how these substances will behave once released into the environment.

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For halogenated benzyl chlorides, two of the most significant abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Benzyl chloride itself is known to react slowly with water to form benzyl alcohol and hydrochloric acid wikipedia.org. This reaction can occur in contact with mucous membranes, which contributes to the irritant nature of the compound wikipedia.org. The rate of hydrolysis is dependent on factors such as temperature and pH. For instance, benzyl chloride is rapidly hydrolyzed to benzyl alcohol in water, and it is assumed that at 25°C, almost all of the compound will be hydrolyzed within several days oecd.org. The presence of halogen substituents on the benzene (B151609) ring, such as bromine and fluorine in 3,4-Dibromo-2-fluorobenzyl chloride, can influence the rate and products of hydrolysis due to their electronic effects on the benzyl carbocation stability, a key intermediate in the SN1 hydrolysis pathway quora.com.

Photolysis is the decomposition of molecules by light. In the context of environmental fate, solar radiation can break down chemical compounds. Chlorine photolysis is recognized as an advanced oxidation process that can transform contaminants nih.gov. For halogenated aromatic compounds, photolytic degradation in the atmosphere or surface waters can be a significant removal mechanism. The process often involves the cleavage of the carbon-halogen bond. For example, the photolysis of brominated compounds can initiate reactions associated with ozone depletion nih.gov. The specific wavelengths of light absorbed and the quantum yield of the reaction will determine the photolytic half-life of a compound like this compound in the environment.

| Degradation Pathway | Description | Key Factors Influencing Rate | Potential Products |

|---|---|---|---|

| Hydrolysis | Reaction with water leading to the cleavage of the C-Cl bond. | Temperature, pH, presence of other nucleophiles. | Corresponding benzyl alcohol, hydrochloric acid. wikipedia.org |

| Photolysis | Degradation by solar radiation, primarily UV light. | Wavelength and intensity of light, presence of photosensitizers. | Dehalogenated or rearranged products. |

Once released, halogenated benzyl chlorides can be transported between different environmental compartments, including air, water, soil, and biota. Transport and distribution modeling uses mathematical models to predict this movement and the ultimate fate of the chemical.

Fugacity models, such as the Mackay level III model, can predict the potential environmental distribution of a chemical. For benzyl chloride, such a model indicated that the compound would be distributed mainly to air and water oecd.org. The physical-chemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), are critical inputs for these models. The high degree of halogenation would likely decrease its volatility and increase its lipophilicity, suggesting a potential for partitioning into soil, sediments, and biological tissues.

Long-range atmospheric transport models, like GEOS-Chem, are used to simulate the global movement of persistent organic pollutants (POPs) mit.edu. While not specifically modeled for this compound, the principles applied to other halogenated aromatic compounds are relevant. These models account for emissions, gas-particle partitioning, atmospheric reactions, and deposition to predict concentrations in various global regions, including remote areas like the Arctic mit.edu.

Research into Remediation Strategies for Halogenated Organic Compounds

Due to the persistence and potential toxicity of many halogenated organic compounds, significant research has focused on developing effective remediation technologies to remove them from contaminated environments researchgate.netigi-global.com.

Catalytic methods offer promising routes for the degradation of persistent halogenated compounds under mild conditions. These approaches often involve the use of transition metal catalysts to facilitate the cleavage of carbon-halogen bonds.

Recent research has demonstrated the use of cooperative catalysis, combining zirconocene (B1252598) and photoredox catalysis, for the reductive homocoupling of benzyl chlorides nih.govchemrxiv.org. This process promotes the cleavage of the C-Cl bond under mild conditions nih.govchemrxiv.org. While the goal of this specific research was C-C bond formation, the underlying principle of activating the carbon-halogen bond is directly applicable to degradation strategies. Such catalytic systems could be adapted for hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom, effectively detoxifying the molecule.

Another strategy involves nucleophilic cooperative catalysis, where a nucleophile like lutidine activates the benzyl halide, making it easier to reduce via photocatalysis nih.govorganic-chemistry.org. This method has proven effective for a broad range of benzyl chlorides and bromides, transforming them into radicals that can then undergo further reactions nih.govorganic-chemistry.org. For remediation purposes, these reactive radical intermediates could be trapped or converted into benign products.

| Catalytic System | Mechanism | Potential Application in Remediation | Reference |

|---|---|---|---|

| Zirconocene and Photoredox Catalysis | Promotes C-Cl bond cleavage to form benzyl radicals. | Adaptable for hydrodehalogenation to remove halogen atoms. | nih.govchemrxiv.org |

| Nucleophilic Cooperative Catalysis (e.g., with lutidine) | Lowers the reduction potential of the benzyl halide via formation of a lutidinium salt, facilitating radical generation. | Generation of reactive intermediates that can be converted to non-toxic compounds. | nih.govorganic-chemistry.org |

Bioremediation utilizes the metabolic capabilities of microorganisms to break down environmental pollutants mdpi.com. This approach is considered cost-effective and environmentally friendly for treating halogenated organic compounds nih.gov.

The biodegradation of halogenated aromatics can occur under both aerobic and anaerobic conditions.

Aerobic Degradation : Under aerobic conditions, bacteria often employ oxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and subsequent removal of the halogen atoms oup.comnih.gov. For instance, the degradation of chlorobenzene can proceed via hydroxylation to form chlorocatechols, which are key metabolites in the degradation pathway of many chlorinated aromatic compounds oup.comnih.gov.

Anaerobic Degradation : In anaerobic environments, a key process is reductive dehalogenation, where the halogenated compound is used as an electron acceptor, and the halogen is removed and replaced by a hydrogen atom nih.gov. This process is particularly important for highly halogenated compounds, which are often resistant to aerobic attack nih.gov.

Research has identified various bacterial species capable of degrading chloroaromatic compounds. For example, a Bacillus species was isolated that could use benzyl chloride as its sole source of carbon and energy, dehalogenating it to benzene and further metabolizing it to catechol researchgate.netresearchgate.net. While fungi are less studied in this context, some, like Caldariomyces fumago, have shown the ability to degrade halogenated nitrophenols, highlighting their potential for mycoremediation mdpi.com. The combination of anaerobic and aerobic processes can be particularly effective, where anaerobic dehalogenation of highly chlorinated compounds produces less halogenated intermediates that are then amenable to aerobic degradation researchgate.netnih.gov.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations of 3,4-Dibromo-2-fluorobenzyl chloride

The reactivity of the benzylic chloride and the two bromine atoms on the aromatic ring of this compound makes it an ideal candidate for a variety of catalytic transformations. Future research is expected to focus on the development of novel catalytic systems to enhance the selectivity and efficiency of these reactions.